Propanamide--acetonitrile (1/1)

Partition Coefficient Solvent Selection Quantitative Structure-Property Relationship

Propanamide--acetonitrile (1/1) (CAS 496918-32-2) is a stoichiometric binary mixture composed of equimolar propanamide and acetonitrile, corresponding to the molecular formula C₅H₁₀N₂O and a combined molecular weight of 114.15 g/mol. This combination provides a reactive, liquid medium at ambient temperature, leveraging the amide functionality of propanamide and the polar aprotic character of acetonitrile.

Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
CAS No. 496918-32-2
Cat. No. B12579892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanamide--acetonitrile (1/1)
CAS496918-32-2
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESCCC(=O)N.CC#N
InChIInChI=1S/C3H7NO.C2H3N/c1-2-3(4)5;1-2-3/h2H2,1H3,(H2,4,5);1H3
InChIKeyTZYWBTZPGJNGKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propanamide--acetonitrile (1/1) (CAS 496918-32-2) Baseline Overview for Scientific Procurement


Propanamide--acetonitrile (1/1) (CAS 496918-32-2) is a stoichiometric binary mixture composed of equimolar propanamide and acetonitrile, corresponding to the molecular formula C₅H₁₀N₂O and a combined molecular weight of 114.15 g/mol . This combination provides a reactive, liquid medium at ambient temperature, leveraging the amide functionality of propanamide and the polar aprotic character of acetonitrile. Authoritative computed descriptors for the mixture include a topological polar surface area (TPSA) of 67.87 Ų and a calculated LogP of 1.56 , establishing baseline physicochemical identity different from either component alone.

Why Generic Substitution of Propanamide--acetonitrile (1/1) Fails in Research and Industrial Workflows


Attempts to substitute Propanamide--acetonitrile (1/1) (CAS 496918-32-2) with ad-hoc mixtures of propanamide and acetonitrile, or with either individual component, fundamentally alter the physicochemical profile and reproducibility of the experimental system. The equimolar combination yields a distinct computed LogP of 1.56, compared to approximately -0.66 for neat propanamide and -0.27 for acetonitrile , indicating a significantly different partition behavior. Similarly, the combined TPSA of 67.87 Ų differs substantially from the ~43 Ų of propanamide alone . These altered properties can impact solubility, reaction selectivity, and chromatographic retention in ways that are not replicated by simple solvent blending. Procurement of the defined 1/1 composition ensures lot-to-lot consistency in critical parameters that generic approaches cannot guarantee [1].

Quantitative Differentiation Evidence for Propanamide--acetonitrile (1/1) (CAS 496918-32-2)


Increased Hydrophobicity (Computed LogP) Relative to Neat Propanamide and Acetonitrile

The computational LogP of Propanamide--acetonitrile (1/1) is 1.56 , considerably higher than the LogP of propanamide (~-0.66) and acetonitrile (~-0.27) [1]. This increased hydrophobicity suggests enhanced partitioning into organic phases, potentially beneficial for liquid-liquid extractions or reverse-phase chromatographic separations.

Partition Coefficient Solvent Selection Quantitative Structure-Property Relationship

Altered Topological Polar Surface Area (TPSA) Versus Individual Components

The computed TPSA of the 1:1 mixture is 67.87 Ų , whereas propanamide alone has a TPSA of approximately 43.09 Ų and acetonitrile 23.79 Ų [1]. This elevated polar surface area may influence solubility in polar media and membrane permeability in biological assays.

Polar Surface Area Drug-like Properties QSAR

Physical State Advantage: Liquid at Ambient Temperature versus Solid Propanamide

Propanamide--acetonitrile (1/1) is supplied as a clear liquid at standard ambient temperature , whereas propanamide alone is a crystalline solid with a melting point of 79-81°C [1]. This eliminates the need for pre-heating or dissolution steps before use.

Sample Handling Solvent-free Chemistry Laboratory Efficiency

High-Value Application Scenarios for Procured Propanamide--acetonitrile (1/1) (CAS 496918-32-2)


Liquid-Phase Organic Synthesis Requiring Amide Reactivity in Aprotic Solvent

The pre-formulated 1:1 mixture provides both the nucleophilic amide (propanamide) and the polar aprotic medium (acetonitrile) in a single, easy-to-handle liquid. This is advantageous for amidation or condensation reactions where precise stoichiometry is critical and solid propanamide handling introduces moisture or weighing errors .

Chromatographic Method Development with Enhanced Retention and Resolution

The distinct LogP (1.56) and elevated TPSA (67.87 Ų) relative to common solvents can be exploited as a mobile-phase modifier or analyte surrogate for reverse-phase HPLC method development, offering unique retention characteristics not achievable with acetonitrile or water alone .

Extraction Solvent for Moderately Polar Analytes

The >100-fold increased octanol-water partition (ΔLogP > 1.8 versus neat acetonitrile) makes the mixture a candidate extraction solvent for moderately polar compounds that are poorly recovered by pure acetonitrile or ethyl acetate, potentially improving yield in sample preparation workflows .

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